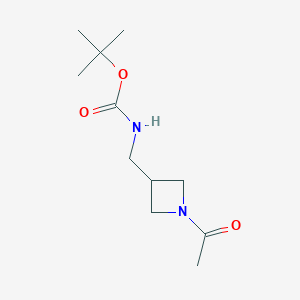
Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate is a chemical compound with the molecular formula C11H20N2O3 . It has a molecular weight of 228.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O3/c1-8(14)13-6-9(7-13)5-12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.29 . The compound should be stored at refrigerated temperatures .Applications De Recherche Scientifique
Oxidation and Degradation Studies
- Oxidation Processes and Byproduct Formation : Tert-butyl compounds are studied in the context of oxidation processes. For instance, methyl tert-butyl ether (MTBE) is examined under ozonation and advanced oxidation processes, revealing major degradation products like tert-butyl formate, tert-butyl alcohol, and others. These studies are crucial for understanding the environmental impact and treatment of tert-butyl compounds in water treatment processes (Acero et al., 2001).
Chemical Synthesis and Catalysis
- Synthesis of Amines : N-tert-Butanesulfinyl imines are used as intermediates for asymmetric synthesis of amines. This methodology allows for efficient synthesis of various enantioenriched amines, highlighting the importance of tert-butyl compounds in medicinal and organic chemistry (Ellman et al., 2002).
Environmental Science
- Degradation Pathways in Environmental Treatment : Studies on tert-butyl compounds like MTBE focus on their degradation pathways during treatments like the UV/H2O2 process. Understanding these pathways is crucial for the development of effective treatments for contaminated groundwater (Stefan et al., 2000).
Metabolism Studies
- Metabolic Studies in Insects and Mammals : Tert-butyl carbamate derivatives are metabolized in various species, with studies noting the oxidation of tert-butyl and N-methyl groups. These insights are significant for understanding the biochemical impact and potential toxicity of such compounds in biological systems (Douch & Smith, 1971).
Biochemistry and Pharmacology
- Cytotoxicity Studies : Comparative studies on tert-butyl compounds like butylated hydroxytoluene and its derivatives focus on their toxic effects on isolated rat hepatocytes, providing valuable data for evaluating the safety and potential risks of these compounds in biological systems (Nakagawa et al., 1994).
Advanced Material Science
- Development of Biocompatible Polymers : Tert-butyl derivatives like 3,4-dihydroxybutyric acid are used in synthesizing biocompatible polymers through copolymerization with carbon dioxide, demonstrating the role of tert-butyl compounds in creating environmentally friendly materials (Tsai et al., 2016).
NMR Spectroscopy and Molecular Characterization
- NMR Tagging for High-Molecular-Weight Systems : O-tert-Butyltyrosine is employed as an NMR tag for studying high-molecular-weight systems, illustrating the application of tert-butyl compounds in advanced spectroscopy and molecular characterization (Chen et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[(1-acetylazetidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)13-6-9(7-13)5-12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTBQLLBLMSVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

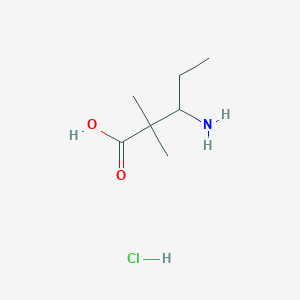
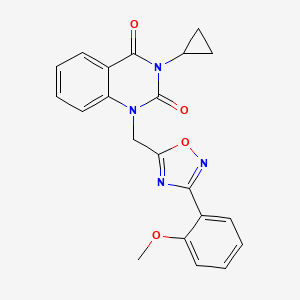
![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2874792.png)
![1-[(2-Chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea](/img/structure/B2874793.png)

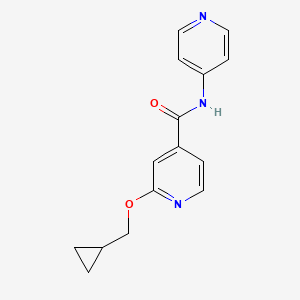
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2874798.png)
![N-pyridin-4-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2874801.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)
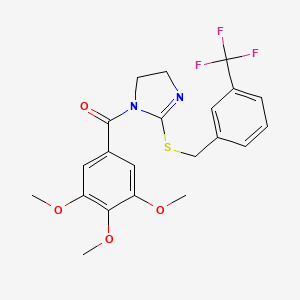

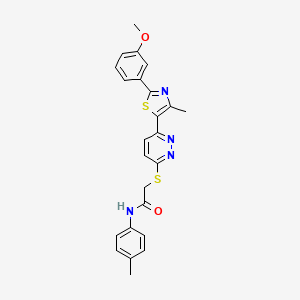
![1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2874808.png)
![3-methyl-N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2874810.png)